1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N7O/c22-16-7-6-14(12-17(16)23)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPRJYRKHSTDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors such as hydrazonyl halides and active methylene compounds . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the difluorobenzoyl group via acylation reactions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Acylation: The difluorobenzoyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with molecular targets and pathways within cells. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as GABA receptors or VEGFR-2, contributing to its diverse biological activities .
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Target Specificity :
- The 3,4-difluorobenzoyl-piperazine group in the target compound distinguishes it from analogs like RG7774 (tetrazolylmethyl substituent) and VAS2870 (benzoxazole-sulfide moiety). Fluorine atoms often improve bioavailability and binding affinity via hydrophobic interactions .
- Halogenation Effects : Compound 18 () incorporates a 4-bromobenzyl group, which may enhance receptor binding through halogen bonding, a feature absent in the target compound .
Synthetic Flexibility :
- Piperazine derivatives (e.g., and ) are synthesized via nucleophilic displacement of 7-chloro intermediates, a strategy applicable to the target compound .
- Thioether-containing analogs (–5, 8) require propylthio or similar groups, suggesting divergent synthetic routes compared to the target’s acylated piperazine .
Biological Activity
The compound 1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its unique structure features a piperazine ring, a difluorobenzoyl group, and a triazolopyrimidine moiety, which contribute to its diverse chemical reactivity and biological effects.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name : (3,4-difluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
1. Enzyme Inhibition
Recent studies have indicated that this compound effectively inhibits cyclin-dependent kinase 2 (CDK2) activity. CDK2 is crucial for cell cycle regulation and is a target in cancer therapy. The inhibition of CDK2 can lead to cell cycle arrest in cancer cells, thus providing a potential therapeutic pathway for cancer treatment .
2. Anticancer Properties
The compound has shown promise in various anticancer assays. For instance, it has been evaluated against human liver hepatocellular carcinoma (HepG2) cells, demonstrating significant cytotoxic effects . The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and triazolopyrimidine moieties can enhance its anticancer efficacy.
The biological activity is believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : By targeting specific kinases like CDK2, the compound disrupts signaling pathways essential for tumor growth.
- Induction of Apoptosis : The compound may also induce programmed cell death in cancer cells through mitochondrial pathways.
Table: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | CDK2 | Significant inhibition | |
| Anticancer Activity | HepG2 Cells | Cytotoxic effects observed | |
| Mechanism | Apoptosis induction | Promotes cell death |
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, general insights can be drawn from similar piperazine derivatives. Studies indicate that piperazine-based compounds often exhibit favorable pharmacokinetic profiles with good bioavailability and metabolic stability. Toxicological assessments are necessary to evaluate the safety profile before clinical applications can be considered.
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing 1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?
- Methodological Answer :
Synthesis involves multi-step reactions, typically starting with constructing the triazolopyrimidine core followed by coupling with the piperazine-difluorobenzoyl moiety. Key steps include:- Triazolopyrimidine formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring closure, as seen in analogous compounds .
- Piperazine coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution under inert atmospheres (N₂/Ar) with palladium catalysts (e.g., Pd/C) for aryl-piperazine bond formation .
- Reaction optimization : Control temperature (195–230°C) and pH (neutral to slightly basic) to minimize side products. Use solvents like DMF or dichloromethane for solubility .
Yields vary (40–75%) depending on substituent electronic effects and steric hindrance .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
Use a combination of analytical techniques:- NMR spectroscopy : Confirm regiochemistry of the triazole ring and piperazine substitution patterns via ¹H/¹³C NMR, referencing coupling constants (e.g., J = 8–10 Hz for aromatic protons) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected m/z ~520–550 for similar triazolopyrimidines) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What solvents and formulation strategies are suitable for in vitro biological assays?
- Methodological Answer :
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited aqueous solubility. Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers containing ≤1% DMSO .
- Formulation : For in vivo studies, use PEG-400 or cyclodextrin-based carriers to enhance bioavailability .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzoyl vs. methoxyphenyl groups) influence biological activity?
-
Methodological Answer :
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Key findings from related compounds:
Q. What experimental strategies can resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use techniques like surface plasmon resonance (SPR) to measure direct binding kinetics .
- Explore off-target effects : Perform kinome-wide profiling or RNA-seq to identify unintended pathways .
- Replicate studies : Collaborate with independent labs to confirm reproducibility, as seen in DPP-IV inhibitor studies .
Q. How can researchers identify the primary molecular targets of this compound?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on resin and pull down interacting proteins from cell lysates .
- Chemical proteomics : Use activity-based protein profiling (ABPP) with clickable probes .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify resistance genes .
For example, related triazolopyrimidines selectively inhibit kinases like CDK2 and EGFR .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for large batches .
- Catalyst recycling : Optimize Pd/C or CuI catalyst recovery to reduce costs .
- Process safety : Monitor exothermic reactions (e.g., triazole formation) using inline FTIR or calorimetry .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity while others show limited efficacy?
- Methodological Answer :
Discrepancies arise from:- Cell line heterogeneity : Sensitivity varies across cancer types (e.g., triple-negative breast cancer vs. glioblastoma) .
- Metabolic stability : Differences in CYP450-mediated degradation affect intracellular concentrations .
- Formulation variability : Poor solubility in certain vehicles reduces bioavailability in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
